molecular formula C4H4IN3 B1310551 6-Iodopyridazin-3-amine CAS No. 187973-60-0

6-Iodopyridazin-3-amine

Cat. No.: B1310551
CAS No.: 187973-60-0
M. Wt: 221 g/mol
InChI Key: QHEUBRHRIJMZOR-UHFFFAOYSA-N
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Description

6-Iodopyridazin-3-amine is an organic compound with the molecular formula C4H4IN3. It is a pale yellow solid known for its chemical stability and light stability. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

    Hydroiodic Acid Method:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

  • Substitution Reactions:

      Reagents: Common reagents include halides, bases, and nucleophiles.

      Conditions: Reactions are typically carried out in polar aprotic solvents or water, often under elevated temperatures and pressures.

      Products: Substitution reactions can yield various derivatives, such as 6-substituted pyridazin-3-amines.

  • Coupling Reactions:

Biochemical Analysis

Biochemical Properties

6-Iodopyridazin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including copper-containing amine oxidases. These enzymes are involved in the deamination of amine-containing molecules, leading to the formation of aminoaldehydes and hydrogen peroxide

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with bromodomains of proteins such as SMARCA2 and SMARCA4, which are involved in chromatin remodeling and gene expression regulation . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the importance of this compound in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase, by binding to their active sites and preventing their normal function . Additionally, this compound can activate other enzymes by enhancing their catalytic activity. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert gas conditions, such as nitrogen or argon, at temperatures between 2 and 8 degrees Celsius . It can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, including gene expression and metabolism, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and interactions with enzymes and proteins . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of amines and amino acids. This compound interacts with enzymes such as copper-containing amine oxidases, which are involved in the catabolism of polyamines and the formation of aminoaldehydes . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of this compound in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be highly permeable to the blood-brain barrier and can be distributed throughout the body . Its localization and accumulation within specific tissues and cells can influence its biochemical properties and effects on cellular function.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the peroxisomes and cytoplasm. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of this compound is essential for understanding its activity and function within cells, as it can influence its interactions with enzymes and other biomolecules.

Scientific Research Applications

6-Iodopyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Chloropyridazin-3-amine
  • 6-Bromopyridazin-3-amine
  • 6-Fluoropyridazin-3-amine

Comparison: 6-Iodopyridazin-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and stability compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated pyridazin-3-amines may not be as effective .

Biological Activity

6-Iodopyridazin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. Its structural features suggest a promising profile for various therapeutic applications, including antitumor activity. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential as a therapeutic agent.

This compound (C4H4IN3) is characterized by the presence of an iodine atom at the 6-position of the pyridazine ring. This modification can influence the compound's interaction with biological targets and its overall pharmacological profile.

Recent studies have explored the mechanisms through which this compound exerts its biological effects, particularly its role in inducing apoptosis in cancer cells:

  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in various cancer cell lines. The compound appears to affect key apoptotic pathways by modulating the expression of Bcl-2 family proteins and influencing p53 signaling pathways. For instance, studies have shown that treatment with this compound leads to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax levels, promoting cell death in a dose-dependent manner .
  • Cell Cycle Arrest : The compound has also been shown to cause cell cycle arrest at the G0/G1 phase, effectively halting the proliferation of cancer cells. Flow cytometry analysis revealed significant alterations in cell cycle distribution following treatment with varying concentrations of this compound .

Efficacy in Preclinical Models

The antitumor efficacy of this compound has been evaluated using various cancer cell lines, including K562 (chronic myeloid leukemia) and others. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
K5625.15Induction of apoptosis via Bcl-2/Bax modulation
HEK-29333.2Selectivity for cancer cells

These results indicate that this compound exhibits notable selectivity towards cancer cells compared to normal cells, suggesting a lower toxicity profile .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound in cancer therapy:

  • K562 Cell Line Study : A detailed study involving K562 cells demonstrated that treatment with this compound not only induced apoptosis but also altered the expression levels of key regulatory proteins involved in cell survival and death pathways. The compound was shown to upregulate p53 while downregulating MDM2, disrupting their interaction and leading to increased apoptosis rates .
  • Comparative Studies : In comparative studies with other compounds, this compound exhibited superior efficacy in inducing cell death and inhibiting proliferation, further supporting its potential as an anticancer agent .

Properties

IUPAC Name

6-iodopyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEUBRHRIJMZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446472
Record name 6-iodopyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187973-60-0
Record name 6-iodopyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodopyridazin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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